molecular formula C12H14N2O5S2 B12479138 3-{[4-(Acetylamino)phenyl]sulfonyl}-1,3-thiazolidine-2-carboxylic acid

3-{[4-(Acetylamino)phenyl]sulfonyl}-1,3-thiazolidine-2-carboxylic acid

Cat. No.: B12479138
M. Wt: 330.4 g/mol
InChI Key: OCQPQFZYNXXLGK-UHFFFAOYSA-N
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Description

3-{[4-(Acetylamino)phenyl]sulfonyl}-1,3-thiazolidine-2-carboxylic acid is a complex organic compound that features a thiazolidine ring, a sulfonyl group, and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Acetylamino)phenyl]sulfonyl}-1,3-thiazolidine-2-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 4-acetylaminobenzenesulfonyl chloride with thiazolidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Acetylamino)phenyl]sulfonyl}-1,3-thiazolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[4-(Acetylamino)phenyl]sulfonyl}-1,3-thiazolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-{[4-(Acetylamino)phenyl]sulfonyl}-1,3-thiazolidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The sulfonyl and acetylamino groups play crucial roles in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetylamino)benzenesulfonyl chloride
  • Thiazolidine-2-carboxylic acid
  • Sulfonylureas

Uniqueness

What sets 3-{[4-(Acetylamino)phenyl]sulfonyl}-1,3-thiazolidine-2-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C12H14N2O5S2

Molecular Weight

330.4 g/mol

IUPAC Name

3-(4-acetamidophenyl)sulfonyl-1,3-thiazolidine-2-carboxylic acid

InChI

InChI=1S/C12H14N2O5S2/c1-8(15)13-9-2-4-10(5-3-9)21(18,19)14-6-7-20-11(14)12(16)17/h2-5,11H,6-7H2,1H3,(H,13,15)(H,16,17)

InChI Key

OCQPQFZYNXXLGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C(=O)O

Origin of Product

United States

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